![molecular formula C24H26O3 B14317364 4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) CAS No. 113447-58-8](/img/structure/B14317364.png)
4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of a central ethane-1,1-diyl group bonded to two 4-hydroxyphenyl groups, each of which is further substituted with two methyl groups at the 2 and 6 positions. The presence of hydroxyl groups and methyl groups contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 2,6-dimethylphenol.
Condensation Reaction: The key step involves a condensation reaction between 4-hydroxybenzaldehyde and 2,6-dimethylphenol in the presence of a suitable catalyst, such as an acid or base. This reaction forms the central ethane-1,1-diyl linkage.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and efficiency, and advanced purification methods are employed to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted phenolic compounds.
Scientific Research Applications
4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of advanced materials, coatings, and specialty chemicals.
Mechanism of Action
The mechanism by which 4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The hydroxyl groups and aromatic rings play a crucial role in these interactions, facilitating binding and reactivity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Structurally similar but lacks the additional methyl groups.
4,4’-Dihydroxybiphenyl: Similar core structure but without the ethane-1,1-diyl linkage.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Contains a methylene bridge instead of an ethane-1,1-diyl linkage.
Uniqueness
4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Properties
CAS No. |
113447-58-8 |
|---|---|
Molecular Formula |
C24H26O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-[1-(4-hydroxy-3,5-dimethylphenyl)-1-(4-hydroxyphenyl)ethyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C24H26O3/c1-14-10-19(11-15(2)22(14)26)24(5,18-6-8-21(25)9-7-18)20-12-16(3)23(27)17(4)13-20/h6-13,25-27H,1-5H3 |
InChI Key |
QNFAAUDLDIZZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(C)(C2=CC=C(C=C2)O)C3=CC(=C(C(=C3)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14317290.png)

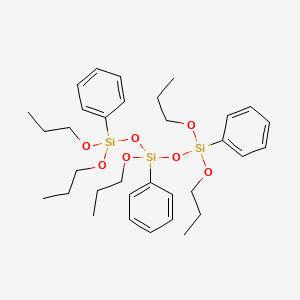

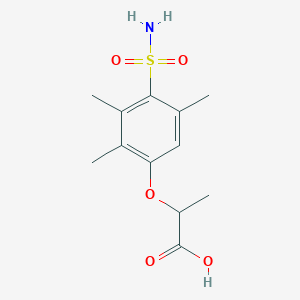
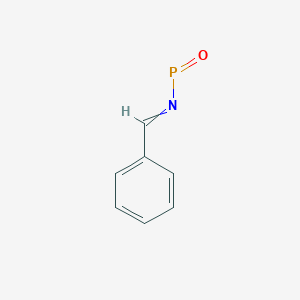
![Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]-](/img/structure/B14317328.png)
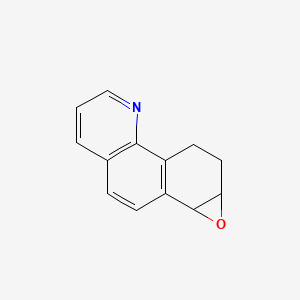
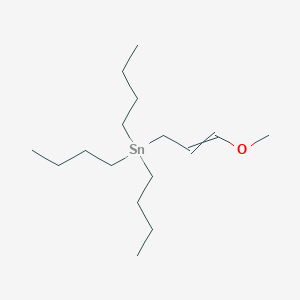


![2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14317353.png)

![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)
